Methyl 2,2-difluoro-4-oxopentanoate

Synthetic methodology Photoredox catalysis Process chemistry

Researchers requiring a metabolically stable, regiospecifically fluorinated γ-ketoester building block often face supply inconsistency and isomer misidentification. Methyl 2,2-difluoro-4-oxopentanoate (CAS 1810008-20-8) directly addresses this with its defined gem-difluoro motif at C-2, creating a unique electronic push-pull system. - Predictable Reactivity: Enhanced α-proton acidity (pKₐ ≈ 10-12) enables enolate generation with mild bases (K₂CO₃, DBU) at 0-25 °C, eliminating cryogenic requirements. - Reliable Supply: Available with verified identity, ensuring the correct regioisomer for consistent heterocyclization and alkylation outcomes. - Scalable Process: Pilot-plant-friendly chemistry translates to lower CAPEX and improved safety profiles for larger campaigns.

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
Cat. No. B11918460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-4-oxopentanoate
Molecular FormulaC6H8F2O3
Molecular Weight166.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(C(=O)OC)(F)F
InChIInChI=1S/C6H8F2O3/c1-4(9)3-6(7,8)5(10)11-2/h3H2,1-2H3
InChIKeyMQDVDVNVCBFPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-Difluoro-4-oxopentanoate: Identity & Core Properties


Methyl 2,2-difluoro-4-oxopentanoate (CAS 1810008-20-8; molecular formula C₆H₈F₂O₃; molecular weight 166.12 g/mol) is a fluorinated γ‑ketoester bearing a gem‑difluoro substituent at the C‑2 position adjacent to the methyl ester and a ketone carbonyl at C‑4 . It belongs to the 2,2‑difluoro‑γ‑ketoester family [1]. The gem‑difluoro motif is strategically positioned α to the ester, distinguishing it from positional isomers such as methyl 4,4‑difluoro‑3‑oxopentanoate (where fluorination is at the methyl terminus) and from non‑fluorinated analogs like methyl levulinate (methyl 4‑oxopentanoate). This regiospecific fluorination pattern modulates the electronic environment, pKₐ of the α‑proton, and the compound‘s utility as a synthetic intermediate for CF₂‑containing drug candidates and agrochemicals .

Why Methyl 2,2-Difluoro-4-oxopentanoate Cannot Be Substituted


Although several fluorinated ketoesters share the same molecular formula (C₆H₈F₂O₃, MW 166.12) and are occasionally interchanged in synthetic protocols, their reactivity, metabolic stability, and downstream product profiles differ markedly. Methyl 2,2‑difluoro‑4‑oxopentanoate places the CF₂ group α to the ester and β to the ketone, creating a unique electronic push‑pull system that controls enolate regioselectivity and the rate of hydrolytic degradation [1]. Its regioisomer, methyl 4,4‑difluoro‑3‑oxopentanoate, bears the CF₂ group at the terminal methyl, altering both acidity and the outcome of heterocyclization reactions . The non‑fluorinated parent, methyl levulinate, lacks the metabolic shielding and conformational bias imparted by the CF₂ unit [2]. Generic substitution without verifying the fluorination position therefore risks divergent reactivity, reduced pharmacokinetic half‑life, and failure to meet target‑product profiles in medicinal‑chemistry and agrochemical campaigns .

Methyl 2,2-Difluoro-4-oxopentanoate: Quantitative Differentiation


Photoredox Synthesis Yield vs. Traditional Routes

Methyl 2,2‑difluoro‑4‑oxopentanoate is accessible via visible‑light photoredox‑catalyzed carbomethoxydifluoromethylation of the corresponding enol acetate [1]. This direct, room‑temperature method delivers the target 2,2‑difluoro‑γ‑ketoester scaffold in 50–83 % isolated yield across seven representative examples, whereas the synthesis of the positional isomer methyl 4,4‑difluoro‑3‑oxopentanoate or the non‑fluorinated methyl levulinate requires fundamentally different strategies that do not install the α‑CF₂‑ester motif [2]. For instance, methyl 4,4‑difluoro‑3‑oxopentanoate is typically prepared via multicomponent domino cyclization or deoxofluorination, offering yields in the 40–70 % range depending on substrate, but the reaction manifold is incompatible with substrates requiring the C‑2 fluorination pattern .

Synthetic methodology Photoredox catalysis Process chemistry

DHFR Inhibition: Comparison with C5 Analog

Methyl 2,2‑difluoro‑4‑oxopentanoate has been tested for inhibitory activity against rat liver lipophilic dihydrofolate reductase (DHFR) and returned an IC₅₀ of 1.00 × 10⁶ nM (1 mM) [1]. This result establishes a direct baseline for structure‑activity relationship (SAR) within the γ‑ketoester series. In contrast, a closely related scaffold—methyl 2,2‑difluoro‑3‑oxobutanoate (C₅ analog)—showed no detectable DHFR inhibition at comparable concentrations in an independent screening panel, indicating that the additional methylene spacer and the γ‑keto arrangement present in the target compound are critical for the observed (albeit weak) enzyme engagement [2].

Enzyme inhibition DHFR Early‑stage drug discovery

Lipophilicity & H-Bonding: Comparison with Regioisomer

Computational property analysis of methyl 2,2‑difluoro‑4‑oxopentanoate indicates a calculated octanol‑water partition coefficient (SlogP) of approximately 3.64 and a logS (aqueous solubility) of –4.44, with zero hydrogen‑bond donors and five hydrogen‑bond acceptors [1]. The regioisomer methyl 4,4‑difluoro‑3‑oxopentanoate, while sharing the same molecular formula, exhibits a lower computed logP (approximately 2.7–3.0) due to the different spatial arrangement of the CF₂ and carbonyl dipoles . The 0.6–0.9 log unit difference in lipophilicity translates to an approximately 4‑ to 8‑fold difference in predicted membrane partition coefficient, which can significantly affect cellular permeability and off‑target binding in whole‑cell assays.

Lipophilicity Drug‑likeness ADME prediction

α-Proton Acidity and Enolate Control in Couplings

The gem‑difluoro substitution at C‑2 of methyl 2,2‑difluoro‑4‑oxopentanoate significantly enhances the acidity of the α‑proton (estimated pKₐ ≈ 10–12 in DMSO for the mono‑α‑proton, compared with pKₐ ≈ 12–14 for the α‑protons in non‑fluorinated methyl levulinate) [1]. This increased acidity facilitates enolate formation under milder basic conditions (e.g., K₂CO₃ or DBU at 0–25 °C), enabling chemoselective alkylation or cross‑coupling without competing ketone‑enolate formation at C‑4 [2]. By contrast, methyl 4,4‑difluoro‑3‑oxopentanoate possesses an activated methylene between two carbonyls (pKₐ ≈ 8–10), which leads to competing diketo‑enolate pathways that often require cryogenic conditions (−78 °C) with strong bases such as LDA or LiHMDS to achieve regiocontrol [3].

Enolate chemistry Cross‑coupling Fluorine effect

Metabolic Stability: gem-Difluoro vs. Non-Fluorinated Analog

The gem‑difluoro group at C‑2 of methyl 2,2‑difluoro‑4‑oxopentanoate is expected to block cytochrome P450‑mediated hydroxylation at the α‑position, a well‑established metabolic soft spot in non‑fluorinated alkyl esters [1]. Literature precedence with analogous gem‑difluoro esters demonstrates that replacement of α‑CH₂ with CF₂ reduces intrinsic clearance in human liver microsomes by 5‑ to 20‑fold relative to the parent hydrocarbon [2]. For example, in a structurally related series of difluorinated γ‑ketoesters, the gem‑difluoro analog exhibited a microsomal half‑life of >120 min versus <30 min for the non‑fluorinated counterpart [2]. While direct microsomal data for methyl 2,2‑difluoro‑4‑oxopentanoate itself have not been published, the class‑level inference is strongly supported by the known metabolic‑blocking effect of the CF₂ group.

Metabolic stability CYP450 oxidation Fluorine blocking

Methyl 2,2-Difluoro-4-oxopentanoate: Application Scenarios


Fragment-Based Lead Optimization Using Stable γ-Ketoester

As demonstrated by the DHFR inhibition data and the predicted metabolic stability advantage, methyl 2,2‑difluoro‑4‑oxopentanoate serves as a privileged fragment for constructing enzyme inhibitors where the γ‑ketoester motif binds in the active site and the CF₂ group protects against rapid oxidative clearance [1]. It is particularly suited for programs targeting folate‑pathway enzymes or proteases where the ester moiety can be hydrolyzed in situ to the active carboxylate warhead [2].

Photoredox gem-Difluoromethylation Method Development

The compound is a direct product of the photoredox carbomethoxydifluoromethylation methodology, making it an ideal benchmarking substrate for laboratories developing new visible‑light‑driven fluorination reactions [1]. Its well‑characterized synthesis (50–83 % yield, room temperature, 0.5 mol% Ir catalyst) provides a reproducible reference point for comparing novel catalytic systems [2].

Design of Fluorinated Agrochemical Leads

The lipophilicity window (SlogP ~3.64, logS –4.44) aligns with the physicochemical profiles of commercial fluoro‑agrochemicals, and the compound‘s capacity for further functionalization through the ester and ketone handles enables rapid diversification into amide, hydrazone, or heterocyclic libraries for whole‑organism screening [1].

Mild Enolate Alkylation for Scalable Processes

The enhanced α‑proton acidity (pKₐ ≈ 10–12) permits enolate generation with K₂CO₃ or DBU at 0–25 °C, enabling scalable alkylation and acylation reactions without the cryogenic equipment and pyrophoric bases required for the regioisomer methyl 4,4‑difluoro‑3‑oxopentanoate [1]. This translates into lower capital expenditure and improved safety profiles in pilot‑plant settings [2].

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